2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
13-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-7-6-15-12(16)10-8-4-2-3-5-9(8)18-11(10)14-13(15)17-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMPULAVCDHXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions[_{{{CITATION{{{2{A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo [4,5]thieno [2,3-](https://link.springer.com/article/10.1007/s00706-008-0060-z). One common approach is the reaction of 2-mercapto-6,7,8,9-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one with hydrazonoyl halides in the presence of triethylamine[{{{CITATION{{{2{A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo [4,5]thieno 2,3-. This reaction yields the desired compound through a series of intermediate steps[{{{CITATION{{{_2{A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo [4,5]thieno 2,3-.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods[_{{{CITATION{{{_2{A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo [4,5]thieno 2,3-. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo [4,5]thieno 2,3-[{{{CITATION{{{_3{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler thieno[2,3-d]pyrimidin-4-ones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the thiazolo[4,5-d]pyrimidine framework. For instance:
-
Synthesis and Evaluation : A study synthesized various derivatives of thiazolo[4,5-d]pyrimidines and evaluated their antiproliferative activity against several cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
- Case Study : Among the synthesized compounds, certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. This suggests that modifications to the thiazolo[4,5-d]pyrimidine core can enhance anticancer properties.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. Molecular docking studies have indicated favorable binding interactions with targets involved in cancer proliferation .
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity:
- Inhibition Studies : Research has shown that derivatives of thiazolo[4,5-d]pyrimidine possess antibacterial properties against strains such as Escherichia coli and Pseudomonas aeruginosa .
Neuropharmacological Applications
The structural characteristics of 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one suggest potential applications in neuropharmacology:
- CNS Activity : Some studies have explored its effects on central nervous system disorders. Compounds within this class have been evaluated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against multiple cancer cell lines; mechanism involves enzyme inhibition. |
| Antimicrobial Activity | Effective against E. coli and Pseudomonas aeruginosa; low MIC values indicate strong efficacy. |
| Neuropharmacological Applications | Potential modulation of CNS neurotransmitter systems; neuroprotective effects under investigation. |
Mechanism of Action
The mechanism by which 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates the compound against analogous fused thiazolo-pyrimidine derivatives, focusing on structural features, synthetic routes, and pharmacological activities.
Structural Comparison
Pharmacological Activities
Key Research Findings
- Synthetic Flexibility: The methyl-substituted benzo-thieno-thiazolo-pyrimidinone scaffold allows regioselective modifications, such as tellurium incorporation (e.g., compound 16) for redox-active applications .
- Biological Selectivity: Microwave-synthesized pyranopyrimidines (e.g., 12h) exhibit cancer cell selectivity via tubulin binding, with minimal off-target effects .
- Structural-Activity Relationships (SAR): Methyl groups (e.g., at C2 or C3) enhance metabolic stability but may reduce solubility . Fused pyrano or triazolo rings improve binding to kinase pockets (e.g., EGFR or VEGFR2) .
Biological Activity
2-Methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines. This class has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound and its derivatives based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines thieno and pyrimidine rings. Its molecular formula is , and it has a molecular weight of 236.30 g/mol. The presence of multiple functional groups in its structure contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. A series of compounds synthesized from this scaffold demonstrated significant inhibitory effects on various cancer cell lines. For example:
- Compound 20 exhibited a TGI (tumor growth inhibition) value of 16.2 μM against the NCI 60 cell lines.
- Compound 23 showed even more potent activity with an IC50 value of 6.6 μM, outperforming standard treatments like 5-fluorouracil in some cases .
These compounds primarily exert their effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
Antimicrobial and Anti-inflammatory Properties
Research has also indicated that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. A study reported that certain derivatives effectively inhibited bacterial growth and showed promise as anti-inflammatory agents . The mechanism involves the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.
Synthesis and Evaluation
A notable study involved synthesizing several thieno[2,3-d]pyrimidine derivatives through a microwave-assisted method. The cytotoxicity was evaluated against the MDA-MB-231 breast cancer cell line:
- Compound VII demonstrated an IC50 value of 27.6 μM, indicating strong cytotoxic activity.
- The presence of electron-withdrawing groups significantly enhanced the cytotoxicity compared to other derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that specific modifications to the thieno[2,3-d]pyrimidine scaffold can enhance biological activity:
- Substituting methyl groups with larger alkyl chains increased lipophilicity and improved cellular uptake.
- The introduction of halogen atoms also correlated with increased potency against tumor cells .
Data Table: Biological Activity Summary
Q & A
Q. What are the primary synthetic strategies for constructing the fused thieno-thiazolo-pyrimidine core in this compound?
The synthesis typically involves cyclocondensation of precursor heterocycles. For example, hydrazides or aminocarbonyl compounds react with 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile to form the thiazolo-pyrimidine ring system via a one-pot procedure. Ethanol or glacial acetic acid under reflux conditions is commonly used to drive the reaction to completion, achieving yields >70% . Key intermediates like 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one are critical for subsequent functionalization .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- 1H/13C NMR : Assigns proton environments and confirms substitution patterns in the fused rings.
- Elemental analysis : Validates purity and stoichiometry.
- Mass spectrometry (ESI-MS or HRMS) : Confirms molecular ion peaks and fragmentation pathways.
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogous compounds like 2-phenyl-8,9,10,11-tetrahydro-1-benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine .
Q. How are in vitro biological activities typically screened for derivatives of this compound?
Standard protocols include:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Anti-inflammatory testing : Inhibition of COX-1/2 or TNF-α production in cell lines.
- Cytotoxicity screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Derivatives with [1,3,4]thiadiazolo or triazolo substituents often show enhanced bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in thiazolo-pyrimidine ring formation?
- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor cyclization over side reactions .
- Catalysis : Triethylamine (Et3N) enhances nucleophilic substitution in alkylation steps .
- Temperature control : Reflux in ethanol (78°C) balances reaction rate and decomposition risks .
- Substituent tuning : Electron-withdrawing groups on precursors reduce steric hindrance, improving yields .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Dose-response profiling : Validate activity thresholds using multiple concentrations (e.g., IC50 vs. % inhibition at fixed doses).
- Off-target assays : Rule out nonspecific effects (e.g., membrane disruption via hemolysis assays).
- Structural analogs : Compare bioactivity of derivatives with minor substituent changes to identify pharmacophores. For instance, replacing methyl with ethyl groups in the thiazolo ring can alter antimicrobial potency by 3–5-fold .
Q. What computational methods aid in predicting structure-activity relationships (SAR) for this compound?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets like DHFR or bacterial topoisomerases.
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. These approaches are validated in studies on analogous thieno-pyrimidines .
Q. How do steric and electronic effects influence regiochemistry in multi-step functionalization?
- Steric effects : Bulky substituents at position 2 of the thiazolo ring direct electrophilic attacks to position 7.
- Electronic effects : Electron-deficient pyrimidine rings favor nucleophilic substitution at sulfur-containing sites. For example, methylthio groups at position 3 enhance reactivity toward hydrazine derivatives, forming triazolo-fused systems .
Methodological Guidance
Q. What strategies mitigate byproduct formation during cyclocondensation?
- Stepwise purification : Isolate intermediates (e.g., 2-azido-3-thiophenecarboxylates) before cyclization .
- Stoichiometric control : Use 1.1 equivalents of alkyl halides to minimize unreacted starting material .
- Chromatography : Flash silica gel columns with hexane/EtOAc gradients resolve structurally similar byproducts .
Q. How can regiochemical ambiguities in fused ring systems be resolved experimentally?
Q. What in silico tools predict metabolic stability and toxicity early in development?
- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 interactions, hepatotoxicity, and Ames mutagenicity.
- Metabolic site identification : MetaSite highlights vulnerable positions (e.g., sulfur atoms prone to oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
